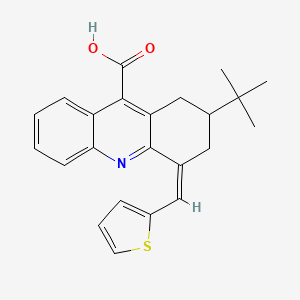

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

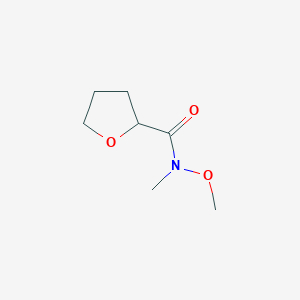

“N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide” is a compound with the CAS Number: 126940-57-6. It has a molecular weight of 281.27 . This compound is also known by the synonym "N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide" .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H11NO4/c18-12-7-6-11-8-13 (16 (20)21-14 (11)9-12)17-15 (19)10-4-2-1-3-5-10/h1-9,18H, (H,17,19) .

Applications De Recherche Scientifique

Crystal Structure Analysis

- The crystal structure of derivatives such as N′-benzoyl-7-hydroxy-6-hexyl-2-oxo-2H-chromene-3-carbohydrazonamide has been investigated. This research revealed that cyclization processes lead to the formation of triazole derivatives of 3-substituted chromenone, contributing significantly to the understanding of their chemical properties and potential applications in materials science (Baumer et al., 2004).

Antibacterial Properties

- Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown significant activity against acetylcholinesterase (AChE), indicating potential as antibacterial agents. The structure-activity relationship (SAR) studies have provided insights into improving their anti-AChE activity (Ghanei-Nasab et al., 2016).

Synthesis and Chemical Behavior

- The synthesis and chemical behavior of various derivatives have been a key area of study. For instance, research on compounds like N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide has provided valuable insights into their molecular structure and potential for various industrial applications (Anuradha et al., 2012).

Antioxidant Properties

- Some derivatives have been investigated for their antioxidant properties. This includes studies on acetyl salicylic acid derivatives and their potential role in preventing diseases like cancer or coronary heart disease due to their ability to impede oxidative stress (Poojari et al., 2016).

Novel Applications

- Other research focuses on innovative applications, such as the use of derivatives in chemosensors for anions detection, demonstrating their potential in environmental monitoring and safety applications (Wang et al., 2015).

Anti-inflammatory and Analgesic Activities

- Studies have also explored the anti-inflammatory and analgesic activities of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides, suggesting their potential therapeutic applications (Ronad et al., 2008).

Orientations Futures

The future research directions for “N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of coumarin derivatives, these compounds could be investigated for their potential use in the treatment of various diseases .

Mécanisme D'action

Target of Action

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is a novel synthesized coumarin The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been shown to have a cardiopreventive effect by preventing heart injury marker leakage from cardiomyocytes . It also normalizes cardiac function and ECG pattern, as well as improves lipid profile .

Biochemical Pathways

This compound appears to affect several biochemical pathways. It significantly mitigates oxidative stress biomarkers, as evidenced by the decrease of lipid peroxidation and the increased level of the myocardial GSH level together with the SOD, GSH-Px, and catalase activities .

Result of Action

This compound has been shown to ameliorate the severity of isoproterenol-induced myocardial infarction through improving the oxidative status, attenuating apoptosis, and reducing fibrinogen production . It also inhibits cardiac apoptosis by upregulating the expression of Bcl-2 and downregulating the expression of Bax and caspase-3 genes .

Propriétés

IUPAC Name |

N-(7-hydroxy-2-oxochromen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-12-7-6-11-8-13(16(20)21-14(11)9-12)17-15(19)10-4-2-1-3-5-10/h1-9,18H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNNYDYTRZLFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2602671.png)

![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2602675.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)

![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)

![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2602681.png)